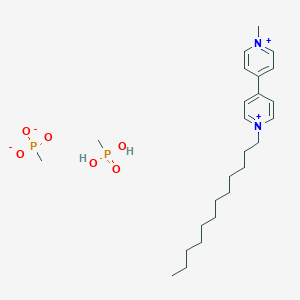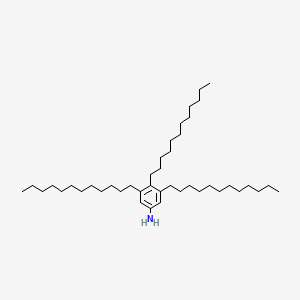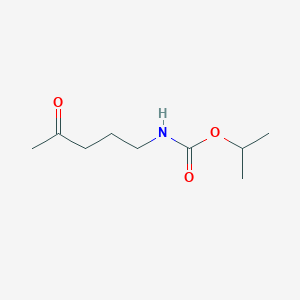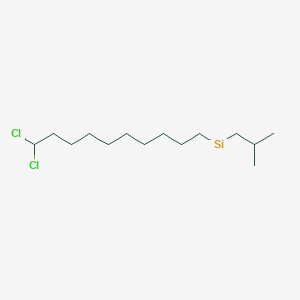
CID 78064003
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 78064003” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78064003” involves specific synthetic routes and reaction conditions. One of the methods includes the use of thionyl chloride and N, N-dimethylformamide in a reaction kettle, followed by heating and reduced pressure distillation . The process ensures the formation of the desired compound with high purity and minimal impurities.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 78064003” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Applications De Recherche Scientifique
Compound “CID 78064003” has a wide range of scientific research applications. It is used in:
Chemistry: As a reagent in various chemical reactions and synthesis processes.
Biology: For studying biological pathways and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of compound “CID 78064003” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect. The exact pathways and targets can vary depending on the application and the specific properties of the compound .
Comparaison Avec Des Composés Similaires
- Compound A
- Compound B
- Compound C
These similar compounds may share some properties with “CID 78064003” but also have unique characteristics that differentiate them .
Propriétés
Formule moléculaire |
C14H28Cl2Si |
|---|---|
Poids moléculaire |
295.4 g/mol |
InChI |
InChI=1S/C14H28Cl2Si/c1-13(2)12-17-11-9-7-5-3-4-6-8-10-14(15)16/h13-14H,3-12H2,1-2H3 |
Clé InChI |
KWWHNDJBYYPNKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C[Si]CCCCCCCCCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
![3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid](/img/structure/B12597336.png)
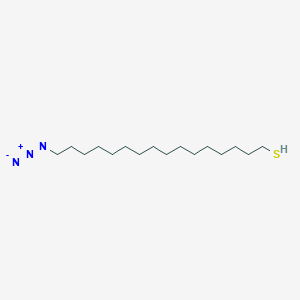
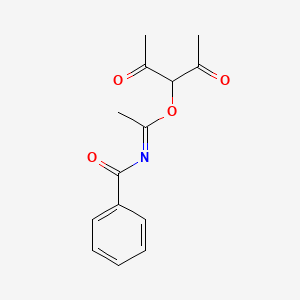
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
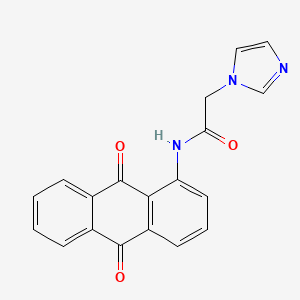
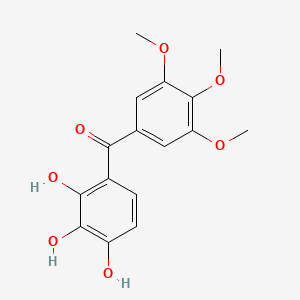
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
